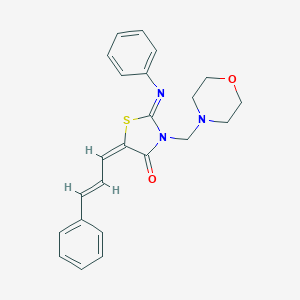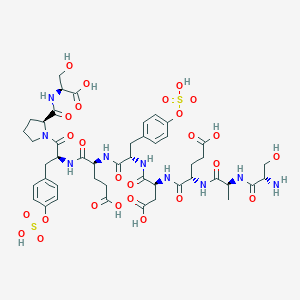
Cholecystokinin C-terminal flanking peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholecystokinin C-terminal flanking peptide (CCK-8) is a neuropeptide that is found in the gastrointestinal tract and the central nervous system. It is synthesized in the enteroendocrine cells of the small intestine and is released in response to the presence of food in the stomach. CCK-8 is known to play a key role in the regulation of appetite, digestion, and satiety. Synthesis Method: CCK-8 is synthesized by the proteolytic cleavage of procholecystokinin, which is a larger precursor protein. The cleavage occurs at the C-terminal end of the protein and results in the release of the CCK-8 peptide. The synthesis of CCK-8 can also be achieved through chemical synthesis, which involves the use of solid-phase peptide synthesis. Scientific Research Application: CCK-8 has been extensively studied in the field of neuroscience and has been shown to play a key role in the regulation of feeding behavior and energy metabolism. It has also been implicated in the pathogenesis of obesity and other metabolic disorders. CCK-8 has been used as a tool in various scientific studies to investigate the mechanisms underlying appetite regulation and energy balance. Mechanism of Action: CCK-8 acts on the CCK-A and CCK-B receptors, which are located in the brain and the gastrointestinal tract. The binding of CCK-8 to these receptors leads to the activation of various signaling pathways, which ultimately result in the regulation of feeding behavior and energy metabolism. CCK-8 is known to stimulate the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. Biochemical and Physiological Effects: CCK-8 has a number of biochemical and physiological effects on the body. It is known to decrease food intake by inducing satiety and reducing hunger. It also stimulates the release of digestive enzymes and bile, which aid in the digestion and absorption of nutrients. CCK-8 has also been shown to regulate glucose metabolism and lipid metabolism. Advantages and Limitations for Lab Experiments: CCK-8 has been widely used as a tool in scientific studies to investigate the mechanisms underlying appetite regulation and energy metabolism. Its advantages include its ability to induce satiety and reduce food intake, which makes it a useful tool for investigating the effects of food intake on various physiological processes. However, its limitations include its short half-life and the fact that it is rapidly degraded in the bloodstream. Future Directions: There are a number of future directions for research on CCK-8. One area of interest is the role of CCK-8 in the pathogenesis of obesity and other metabolic disorders. Another area of interest is the development of novel CCK-8 analogs that can be used as therapeutic agents for the treatment of obesity and other metabolic disorders. Additionally, further research is needed to investigate the mechanisms underlying the effects of CCK-8 on glucose metabolism and lipid metabolism.
属性
CAS 编号 |
101162-62-3 |
|---|---|
产品名称 |
Cholecystokinin C-terminal flanking peptide |
分子式 |
C46H61N9O26S2 |
分子量 |
1220.2 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H61N9O26S2/c1-22(48-39(65)27(47)20-56)38(64)49-28(12-14-35(58)59)40(66)52-31(19-37(62)63)43(69)51-30(17-23-4-8-25(9-5-23)80-82(74,75)76)42(68)50-29(13-15-36(60)61)41(67)53-32(18-24-6-10-26(11-7-24)81-83(77,78)79)45(71)55-16-2-3-34(55)44(70)54-33(21-57)46(72)73/h4-11,22,27-34,56-57H,2-3,12-21,47H2,1H3,(H,48,65)(H,49,64)(H,50,68)(H,51,69)(H,52,66)(H,53,67)(H,54,70)(H,58,59)(H,60,61)(H,62,63)(H,72,73)(H,74,75,76)(H,77,78,79)/t22-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI 键 |
KGMRSCSATQWHQF-ABUNNCLWSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
其他 CAS 编号 |
101162-62-3 |
序列 |
SAEDXEXPS |
同义词 |
CCK-TFP cholecystokinin C-terminal flanking peptide cholecystokinin precursor-related nonapeptide Gly-Arg-Arg-Ser-Ala-Glu-Asp-Tyr-Glu-Tyr-Pro-Ser glycyl-arginyl-arginyl-seryl-alanyl-glutamyl-aspartyl-tyrosyl-glutamyl-tyrosyl-prolyl-serine peptide serine serine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



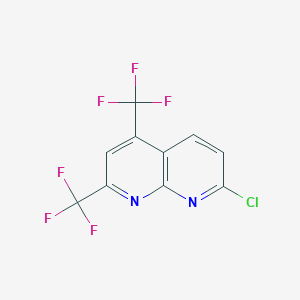
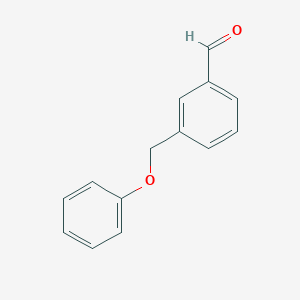
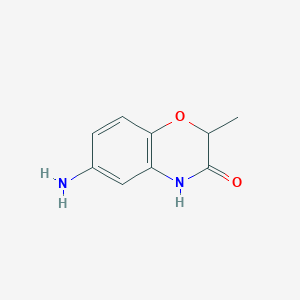
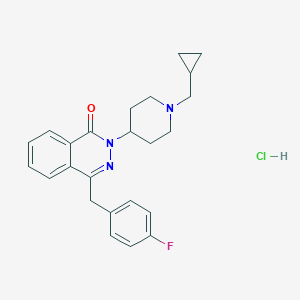
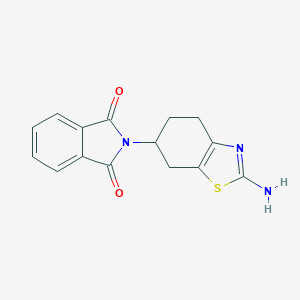
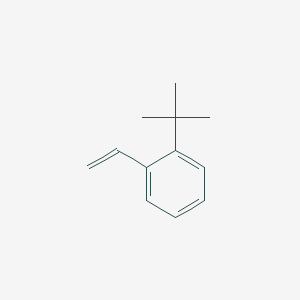
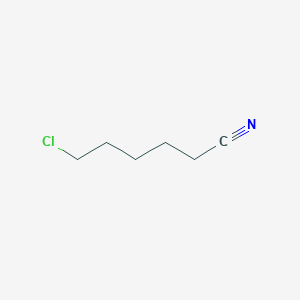
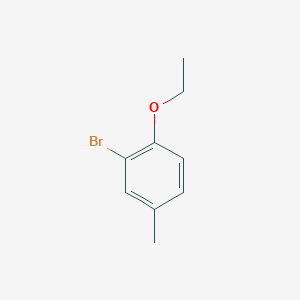
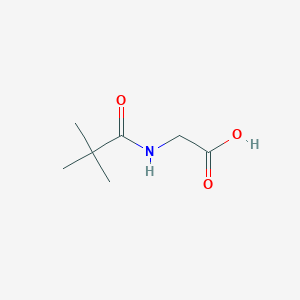
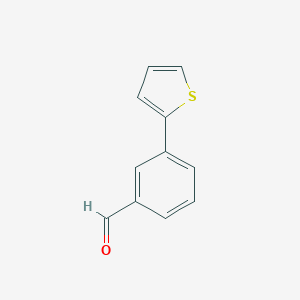
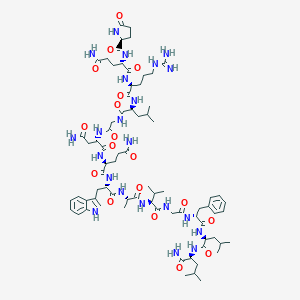
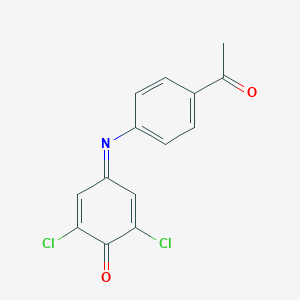
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
